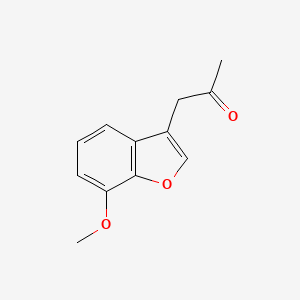
6-(Bromomethyl)-1-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a bromomethyl group at the 6th position and a methyl group at the 1st position of the quinoline ring, with a ketone functional group at the 2nd position. Its molecular formula is C11H10BrNO.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinoline-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography to ensure high purity.
化学反应分析
Types of Reactions: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
科学研究应用
6-(Bromomethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations and studies.
Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
相似化合物的比较
6-Bromomethyl-2-methylquinoline: Similar structure but with the methyl group at the 2nd position instead of the 1st.
6-Bromomethyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate: Contains additional functional groups and a dioxolo ring.
Uniqueness: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
6-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2-6H,7H2,1H3 |
InChI 键 |
APKOFYNJRBPGMU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

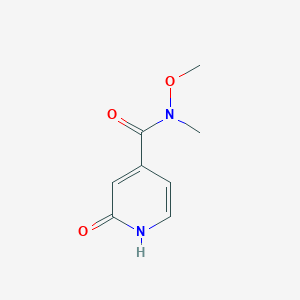

![Methyl 3-[6-(4-fluorophenyl)pyridin-3-yl]prop-2-enoate](/img/structure/B8680337.png)
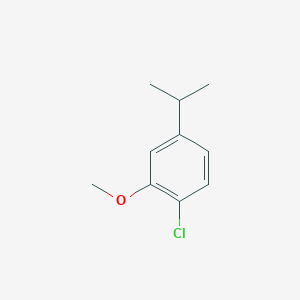
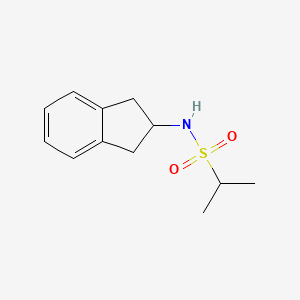
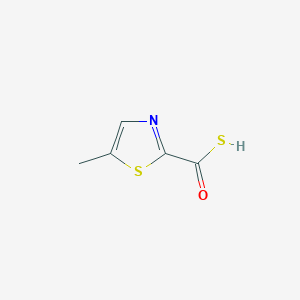


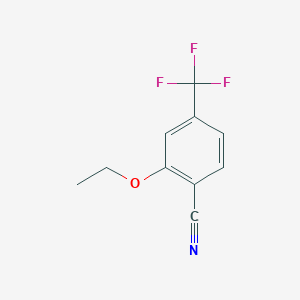
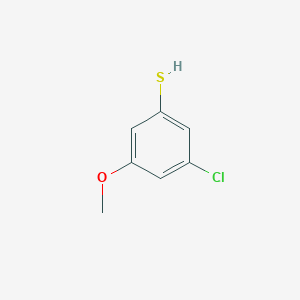

![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)
